![molecular formula C23H21N3O4 B277973 N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B277973.png)
N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide, also known as MPBP, is a compound that has gained attention in scientific research due to its potential pharmacological properties.
Wirkmechanismus
N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide acts as a selective antagonist for the 5-HT6 serotonin receptor, which is primarily expressed in the brain. By blocking this receptor, this compound can modulate the release of various neurotransmitters, including dopamine and acetylcholine, which are involved in cognitive and behavioral processes.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to increase the levels of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT6 receptor. However, its low solubility in water can make it difficult to administer in vivo, and its potential off-target effects on other receptors should be considered.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications of N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide. Possible future directions include investigating its effects on other neurological disorders, optimizing its pharmacokinetic properties, and developing more selective compounds that target the 5-HT6 receptor. Additionally, studies on the safety and toxicity of this compound should be conducted to determine its potential for clinical use.
Conclusion
In conclusion, this compound is a compound that has shown promise in scientific research for its potential use as a therapeutic agent for various neurological disorders. Its selective antagonism of the 5-HT6 receptor and neuroprotective properties make it a promising candidate for further investigation. However, more research is needed to fully understand its pharmacological properties and potential clinical applications.
Synthesemethoden
N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide can be synthesized through a multistep process, starting with the reaction of 2-amino-5-methoxybenzoic acid with 2-chloro-5-nitropyridine. The resulting compound is then reduced and reacted with 4-propoxybenzoyl chloride to yield this compound. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide has been studied for its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to possess both neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of these conditions.
Eigenschaften
Molekularformel |
C23H21N3O4 |
---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H21N3O4/c1-3-13-29-17-9-6-15(7-10-17)22(27)25-18-14-16(8-11-19(18)28-2)23-26-21-20(30-23)5-4-12-24-21/h4-12,14H,3,13H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
GHEYWFXGJOYETA-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.